Product packaging for 2,7-Dimethyloctane-3,6-diol(Cat. No.:CAS No. 31206-61-8)

2,7-Dimethyloctane-3,6-diol

Cat. No.: B3258947
CAS No.: 31206-61-8
M. Wt: 174.28 g/mol
InChI Key: IIEGQVRKIRPFFP-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry Research

The significance of 2,7-Dimethyloctane-3,6-diol in organic chemistry is intrinsically linked to the broader importance of chiral diols in asymmetric synthesis. nih.gov Chiral diols are pivotal synthons, auxiliaries, and ligands for creating enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the physiological activity of a molecule is often dependent on its specific stereoconfiguration. researchgate.netgoogle.com

As a chiral diol, this compound serves as a model and a potential starting material for developing and testing new synthetic methodologies. The two hydroxyl groups can act as coordination sites for catalysts or as handles for further functionalization, while the chiral centers dictate the spatial arrangement of reactions. nih.gov The synthesis of specific stereoisomers of this diol is a representative challenge in stereocontrolled synthesis, requiring precise control over the formation of two separate chiral centers within the acyclic carbon skeleton. Academic research into molecules like this compound contributes to the fundamental knowledge base required for the asymmetric synthesis of complex natural products and active pharmaceutical ingredients. researchgate.net

Scope of Academic Inquiry for this compound

Academic inquiry related to this compound is primarily focused on its stereoselective synthesis. The development of methods to produce specific stereoisomers in high purity is a key research objective. A notable finding in this area is the use of biocatalysis for the asymmetric reduction of the prochiral precursor, 2,7-dimethyl-3,6-octanedione. google.com A patent describes a process for the stereoselective enzymatic reduction of this dione (B5365651) to produce (S,S)-2,7-dimethyloctane-3,6-diol using an NADH-specific oxidoreductase, demonstrating a powerful and environmentally conscious alternative to traditional chemical catalysis for accessing enantiopure forms of the diol. google.com

Further research explores various synthetic routes, including the catalytic hydrogenation of the corresponding dione, a common method for producing saturated diols. tandfonline.com The synthesis of related structures, such as the stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, highlights the analytical challenges involved, often requiring derivatization to separate and identify the different stereoisomers by techniques like HPLC. tandfonline.comresearchgate.net This underscores that the scope of inquiry extends beyond synthesis to include the development of robust analytical methods for characterization and purity assessment. The commercial availability of specific stereoisomers facilitates their use in further academic studies. achmem.comnextpeptide.com

Table 2: Known Stereoisomers of this compound

Stereoisomer CAS Number Source
(3S,6S)-2,7-Dimethyloctane-3,6-diol 129705-30-2 Achmem achmem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B3258947 2,7-Dimethyloctane-3,6-diol CAS No. 31206-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyloctane-3,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEGQVRKIRPFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Pathways for 2,7 Dimethyloctane 3,6 Diol

Historical and Current Synthetic Approaches

Traditional synthetic organic chemistry provides a robust toolkit for the creation of diols like 2,7-dimethyloctane-3,6-diol. These methods often begin with precursors such as diketones or unsaturated hydrocarbons.

Catalytic hydrogenation is a fundamental and widely used industrial method for the reduction of carbonyl compounds to alcohols. The synthesis of this compound can be effectively achieved by the hydrogenation of its corresponding diketone precursor, 2,7-dimethyloctane-3,6-dione (B6596739). This process involves the addition of molecular hydrogen (H₂) across the two carbonyl (C=O) bonds.

The reaction is carried out in the presence of a metal catalyst, which facilitates the cleavage of the H-H bond and its addition to the carbonyl group. Commonly employed catalysts include platinum group metals and other transition metals. Efficient iron-based catalysts have also been developed for the hydrogenation of ketones under mild conditions. acs.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the reaction's efficiency and stereochemical outcome.

Typical Catalysts and Conditions for Diketone Hydrogenation

Catalyst Typical Pressure (bar) Typical Temperature (°C) Solvent Notes
Raney Nickel High High Ethanol Commonly used in industrial applications.
Palladium on Carbon (Pd/C) 1 - 50 25 - 80 Ethanol, Ethyl acetate Versatile and efficient under mild conditions.
Platinum(IV) oxide (PtO₂) 1 - 4 20 - 50 Acetic acid, Ethanol Effective Adam's catalyst.
Ruthenium complexes 10 - 50 20 - 100 Alcohols Used for stereoselective hydrogenations.

The reduction of the two ketone groups in 2,7-dimethyloctane-3,6-dione results in the formation of two new stereocenters at carbons 3 and 6. Depending on the catalyst and conditions, a mixture of diastereomers (the meso compound and the dl-enantiomeric pair) may be produced.

Hydroboration-oxidation is a powerful two-step reaction sequence that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereoselectivity. This strategy can be applied to a diene precursor, such as 2,7-dimethyl-2,6-octadiene (B99637), to synthesize a diol.

In the first step, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bonds of the diene. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. Since 2,7-dimethyl-2,6-octadiene is a non-conjugated diene, the hydroboration reaction would occur at both double bonds, leading to a dialkylborane intermediate.

Applying this to 2,7-dimethyl-2,6-octadiene would be expected to yield 2,7-dimethyloctane-2,7-diol. To obtain the target this compound, a different starting diene isomer, such as 2,7-dimethyl-3,5-octadiene, would be required. The regioselectivity for non-conjugated dienes is generally high, with the boron preferentially adding to the less sterically hindered positions. youtube.com

Beyond catalytic hydrogenation, chemical reducing agents are commonly used for the laboratory-scale synthesis of alcohols from ketones. For the conversion of 2,7-dimethyloctane-3,6-dione to the corresponding diol, complex metal hydrides are particularly effective.

The two most common hydride reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄) is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is highly effective for reducing aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step.

Both reagents operate by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent or during the workup to give the alcohol. For a diketone, sufficient equivalents of the hydride reagent must be used to ensure the reduction of both carbonyl groups.

Comparison of Common Hydride Reducing Agents

Reagent Reactivity Solvent Workup Selectivity
NaBH₄ Moderate Protic (e.g., MeOH, EtOH) Integrated Reduces aldehydes and ketones.

Alkylation strategies build the carbon skeleton of the target molecule from smaller fragments. One conceptual approach to this compound involves the coupling of two appropriate synthons. For instance, the synthesis could be designed around the formation of the C4-C5 bond. This might involve the reaction of a nucleophilic four-carbon fragment with an electrophilic six-carbon fragment or the coupling of two five-carbon fragments.

A plausible, though multi-step, pathway could involve the alkylation of an enolate derived from a ketone. For example, the enolate of 3-methyl-2-butanone (B44728) could be reacted with a 1,2-dihaloethane to form the ten-carbon backbone of the diketone precursor, 2,7-dimethyloctane-3,6-dione, which is then reduced. Such methods offer flexibility in constructing complex carbon skeletons but often involve more steps compared to reduction-based routes. nih.govresearchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. These advanced techniques aim to reduce waste, use safer reagents, and improve selectivity.

Green chemistry principles can be applied to the synthesis of this compound, particularly in the reduction of the diketone precursor. Key green approaches include catalytic transfer hydrogenation and biocatalysis.

Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas, instead using a hydrogen donor molecule like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. It is considered a safer alternative to traditional catalytic hydrogenation. researchgate.net

Biocatalysis: The use of enzymes (biocatalysts), either as isolated proteins or within whole microbial cells, offers a highly selective and environmentally benign route for ketone reduction. researchgate.net Ketoreductases (KREDs) are enzymes that can reduce carbonyl groups with exceptional stereoselectivity, operating under mild conditions (neutral pH, room temperature) in aqueous media. semanticscholar.org

The biocatalytic reduction of 2,7-dimethyloctane-3,6-dione could potentially yield specific stereoisomers of the diol, which is a significant advantage over many traditional chemical methods that produce mixtures. researchgate.net This approach aligns with green chemistry goals by utilizing renewable catalysts and minimizing harsh reagents and waste. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
2,7-Dimethyloctane-3,6-dione
2,7-Dimethyl-2,6-octadiene
2,7-Dimethyloctane-2,7-diol
2,7-Dimethyl-3,5-octadiene
3-Methyl-2-butanone
Borane
Hydrogen Peroxide
Sodium Borohydride
Lithium Aluminum Hydride
Isopropanol

Catalytic Methodologies for this compound Production

The catalytic hydrogenation of 2,7-Dimethyloct-4-yne-3,6-diol to this compound is a key industrial process for the synthesis of this valuable chemical. The reaction involves the addition of hydrogen across the alkyne functionality in the presence of a heterogeneous catalyst. Commonly employed catalysts for this transformation include noble metals such as palladium and platinum, as well as non-noble metal catalysts like Raney nickel.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation:

Palladium on carbon is a widely used and effective catalyst for the hydrogenation of alkynes to alkanes. mdpi.commasterorganicchemistry.com The catalyst typically consists of palladium nanoparticles dispersed on a high-surface-area activated carbon support. nih.gov This system offers high catalytic efficiency and can be easily recovered and reused. nih.gov The hydrogenation of 2,7-Dimethyloct-4-yne-3,6-diol using Pd/C is typically carried out in a solvent under a hydrogen atmosphere. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high conversion and selectivity.

Raney Nickel Catalyzed Hydrogenation:

Raney nickel, a porous nickel catalyst, is another important industrial catalyst for hydrogenation reactions. orgsyn.org It is known for its high activity and is often used in the hydrogenation of a variety of functional groups, including alkynes. The preparation of Raney nickel involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution to leach out the aluminum, leaving behind a high-surface-area nickel catalyst. orgsyn.org The hydrogenation of 2,7-Dimethyloct-4-yne-3,6-diol with Raney nickel is typically performed in a suitable solvent under hydrogen pressure.

Detailed Research Findings:

While specific research detailing the catalytic hydrogenation of 2,7-Dimethyloct-4-yne-3,6-diol is not extensively published, the conditions can be inferred from studies on similar alkynediols, such as 2-butyne-1,4-diol (B31916). researchgate.net Research on the hydrogenation of 2-butyne-1,4-diol has shown that palladium-based catalysts can achieve high selectivity to the corresponding saturated diol. researchgate.net For instance, studies have explored the use of Pd/C catalysts in various solvents and have investigated the effect of reaction parameters on the product distribution. researchgate.net Similarly, Raney nickel has been effectively used for the hydrogenation of various unsaturated compounds, and its application in the synthesis of diols has been documented. google.com

The choice between palladium on carbon and Raney nickel often depends on factors such as cost, desired selectivity, and reaction conditions. Palladium catalysts are generally more expensive but can offer higher selectivity under milder conditions. Raney nickel, being a non-noble metal catalyst, is more cost-effective and highly active, though it may sometimes require higher temperatures and pressures.

Below are interactive data tables summarizing typical reaction conditions for the catalytic hydrogenation of alkynediols to their corresponding saturated diols, based on available literature for analogous compounds.

Table 1: Representative Conditions for Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of Alkynediols

ParameterValue
Catalyst 5-10% Pd/C
Substrate Alkynediol
Solvent Ethanol, Methanol, Tetrahydrofuran
Temperature 25-80 °C
Hydrogen Pressure 1-10 atm
Reaction Time 2-24 hours
Yield >95% (typical for complete saturation)

Table 2: Representative Conditions for Raney Nickel Catalyzed Hydrogenation of Alkynediols

ParameterValue
Catalyst Raney Nickel (slurry)
Substrate Alkynediol
Solvent Ethanol, Water, Isopropanol
Temperature 50-150 °C
Hydrogen Pressure 20-100 atm
Reaction Time 4-12 hours
Yield >90% (typical for complete saturation)

Stereochemical Aspects of 2,7 Dimethyloctane 3,6 Diol

Enantiomeric and Diastereomeric Considerations

2,7-Dimethyloctane-3,6-diol possesses two chiral centers at the carbon atoms bearing the hydroxyl groups (C3 and C6). The maximum number of possible stereoisomers for a molecule with 'n' chiral centers is 2n. For this diol, with n=2, a maximum of four stereoisomers can exist. These stereoisomers can be classified based on their relationship as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The possible configurations at the two stereocenters are (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R).

The (3R, 6R) and (3S, 6S) isomers are a pair of enantiomers. They exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The (3R, 6S) and (3S, 6R) isomers are also a pair of enantiomers.

However, due to the symmetrical nature of the substitution pattern on the octane (B31449) backbone (an isopropyl group at each end), the (3R, 6S) and (3S, 6R) configurations are identical. This is because a plane of symmetry can pass through the C4-C5 bond, making the molecule achiral despite the presence of two stereogenic centers. This specific stereoisomer is known as a meso compound. Therefore, this compound exists as one pair of enantiomers and one meso diastereomer.

The stereoisomers of this compound are:

(3R, 6R)-2,7-Dimethyloctane-3,6-diol

(3S, 6S)-2,7-Dimethyloctane-3,6-diol nih.govtubepharm.comchemspider.comalchempharmtech.comkeyorganics.net

meso-2,7-Dimethyloctane-3,6-diol ((3R, 6S) or (3S, 6R))

The relationship between these stereoisomers is that the (3R, 6R) and (3S, 6S) forms are enantiomers of each other, while the meso form is a diastereomer to both the (3R, 6R) and (3S, 6S) isomers.

Stereoisomers of this compound
Stereoisomer ConfigurationRelationshipChiralityCAS Number
(3R, 6R)Enantiomer of (3S, 6S)ChiralNot available
(3S, 6S)Enantiomer of (3R, 6R)Chiral129705-30-2
(3R, 6S) / (3S, 6R)Diastereomer of (3R, 6R) and (3S, 6S)Achiral (meso)75924-54-8

Asymmetric Synthesis and Chiral Resolution Strategies

The synthesis of specific, optically pure stereoisomers of this compound is of significant interest, particularly as chiral 1,4-diols serve as important precursors and building blocks in the synthesis of various chiral auxiliaries, ligands, and natural products. acs.org Methodologies for obtaining enantiomerically pure diols generally fall into two categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create a specific stereoisomer directly. For a molecule like this compound, this can be achieved through several routes:

Stereoselective Reduction of a Prochiral Precursor: A common strategy involves the diastereoselective or enantioselective reduction of the corresponding diketone, 2,7-dimethyloctane-3,6-dione (B6596739). biosynth.comlookchem.com The use of chiral reducing agents or catalysts, such as those based on ruthenium-BINAP complexes, can facilitate the asymmetric hydrogenation of diketones to yield chiral diols with high enantiomeric and diastereomeric excess. acs.org

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Ketoreductase (KR) enzymes, particularly those found in polyketide synthase (PKS) pathways, are known to reduce β-keto groups with exquisite control over the resulting stereochemistry, producing specific D- or L-hydroxyl configurations. nih.govnih.govsemanticscholar.org Such enzymes could be employed for the highly selective reduction of 2,7-dimethyloctane-3,6-dione.

Stereoselective Dihydroxylation: An alternative approach could involve the asymmetric dihydroxylation of a corresponding diene, such as 2,7-dimethylocta-3,5-diene, using reagents like osmium tetroxide in the presence of chiral ligands (e.g., Sharpless asymmetric dihydroxylation).

Chiral Resolution Strategies: When a synthesis results in a mixture of stereoisomers (e.g., a racemic mixture of enantiomers), resolution techniques are required for their separation.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating both enantiomers and diastereomers. acs.orgnih.govphenomenex.comresearchgate.net The mixture is passed through a column containing a chiral stationary phase (CSP). The different stereoisomers interact with the CSP to varying extents, leading to different retention times and enabling their separation. phenomenex.comresearchgate.net Polysaccharide-based CSPs are particularly common for resolving a wide range of chiral compounds, including alcohols. phenomenex.comresearchgate.net

Diastereomeric Derivatization: Another classical method involves reacting the mixture of diol enantiomers with a single enantiomer of a chiral derivatizing agent. This converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or conventional chromatography. Subsequently, the chiral auxiliary can be cleaved to yield the separated, pure enantiomers of the diol.

Stereoselective Reaction Mechanisms

The stereochemical outcome of a reaction is determined by its mechanism. For the synthesis of this compound, the mechanisms of key stereochemistry-determining steps are critical.

A primary route to this diol is the reduction of 2,7-dimethyloctane-3,6-dione. The stereoselectivity of this reduction can be controlled through different mechanisms:

Substrate-Controlled Reduction: The existing stereochemistry in a molecule can direct the approach of a reagent. However, in the case of the prochiral diketone, there are no pre-existing stereocenters.

Reagent-Controlled Reduction: This is the more pertinent mechanism for asymmetric synthesis. In catalytic asymmetric hydrogenation, the prochiral diketone coordinates to the chiral metal catalyst (e.g., Ru-BINAP). The chiral ligands create a sterically and electronically differentiated environment, forcing the substrate to bind in a specific orientation. The hydrogen is then delivered to the carbonyl faces from the less hindered side, leading to the formation of one enantiomer of the diol preferentially. The bifunctional nature of some catalysts can further enhance selectivity through simultaneous coordination of the metal to the carbonyl oxygen and interaction of a ligand with the substrate. acs.org

In biocatalytic reductions, the mechanism involves the precise positioning of the substrate within the enzyme's active site. For a ketoreductase, the diketone substrate binds in a highly specific orientation relative to the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor. This precise arrangement ensures that the hydride from NADPH is delivered to only one face of each carbonyl group, resulting in the formation of a single stereoisomer of the diol with very high fidelity. nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of 2,7 Dimethyloctane 3,6 Diol

Hydroxyl Group Reactivity Studies

The two hydroxyl groups at the C3 and C6 positions are the primary sites of chemical reactivity in 2,7-dimethyloctane-3,6-diol. The outcomes of reactions involving these groups are influenced by the choice of reagents and reaction conditions.

The oxidation of secondary alcohols typically yields ketones. In the case of this compound, partial or complete oxidation can be achieved using various oxidizing agents. The complete oxidation would result in the formation of 2,7-dimethyloctane-3,6-dione (B6596739).

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) in acidic conditions, as well as milder reagents like Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).

Table 1: Hypothetical Oxidation Reactions of this compound

Oxidizing AgentExpected ProductReaction ConditionsNotes
Pyridinium Chlorochromate (PCC)2,7-Dimethyloctane-3,6-dioneDichloromethane (CH₂Cl₂), Room TemperatureMild oxidant, typically stops at the ketone stage.
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄2,7-Dimethyloctane-3,6-dioneAcetone, RefluxStrong oxidizing agent, may lead to side reactions if not controlled.
Dess-Martin Periodinane (DMP)2,7-Dimethyloctane-3,6-dioneDichloromethane (CH₂Cl₂), Room TemperatureMild and selective for alcohols.

The mechanism of oxidation with chromic acid, for instance, involves the formation of a chromate (B82759) ester intermediate. Subsequent abstraction of a proton from the carbon bearing the hydroxyl group by a base (such as water) leads to the elimination of the chromium species and the formation of a carbon-oxygen double bond.

The hydroxyl groups of this compound are already in a reduced state and are generally not susceptible to further reduction under standard conditions. However, the conversion of the hydroxyl groups into better leaving groups, such as tosylates or halides, would render the molecule amenable to reductive cleavage to the corresponding alkane, 2,7-dimethyloctane. This is a multi-step process and not a direct reduction of the diol.

It is important to distinguish this from the reduction of the corresponding dione (B5365651), 2,7-dimethyloctane-3,6-dione, which would yield this compound.

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the carboxylic acid derivative.

The steric hindrance around the secondary hydroxyl groups in this compound may necessitate more forcing reaction conditions or the use of more reactive acylating agents for efficient ester formation. The Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method.

Table 2: Representative Esterification Reactions of this compound

Acylating AgentCatalystExpected Product
Acetic AnhydridePyridine2,7-Dimethyloctane-3,6-diyl diacetate
Benzoyl ChlorideTriethylamine2,7-Dimethyloctane-3,6-diyl dibenzoate
Acetic AcidSulfuric Acid (H₂SO₄)2,7-Dimethyloctane-3,6-diyl diacetate

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

The acid-catalyzed dehydration of this compound is expected to proceed via an elimination reaction to form alkenes. The reaction is typically carried out by heating the diol with a strong acid such as sulfuric acid or phosphoric acid.

The mechanism likely involves the protonation of one of the hydroxyl groups to form a good leaving group (water). Departure of the water molecule generates a secondary carbocation. A subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of a double bond. Due to the presence of two hydroxyl groups, a variety of alkene products, including dienes, are possible depending on which hydroxyl group leaves first and the subsequent rearrangement of the carbocation intermediate. Pinacol rearrangement is also a possible reaction pathway for vicinal diols under acidic conditions, though this compound is not a vicinal diol. pearson.com

Potential dehydration products could include various isomers of dimethyloctadiene. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.

Mechanistic Investigations

Due to the presence of two hydroxyl groups, this compound has the capacity for both intermolecular and intramolecular hydrogen bonding. Intramolecular hydrogen bonding would involve the formation of a hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other, leading to a cyclic conformation.

Spectroscopic techniques such as infrared (IR) spectroscopy can be employed to study hydrogen bonding. In a dilute solution of the diol in a non-polar solvent, the presence of a sharp band at a higher frequency (around 3600 cm⁻¹) in the O-H stretching region would indicate free (non-hydrogen-bonded) hydroxyl groups. A broader band at a lower frequency would be indicative of hydrogen-bonded hydroxyl groups. The relative intensity of these bands can provide information about the extent of intramolecular hydrogen bonding.

The formation of an intramolecular hydrogen bond in this compound would require the formation of a nine-membered ring, which is conformationally feasible. The strength of this interaction would depend on the specific stereochemistry of the diol.

Table 3: Expected Infrared Spectroscopy Data for Hydroxyl Stretching in this compound in a Non-polar Solvent

O-H Stretching ModeExpected Wavenumber (cm⁻¹)Interpretation
Free O-H~3620-3650Sharp band, indicates non-hydrogen-bonded hydroxyl groups.
Intramolecularly H-bonded O-H~3450-3550Broad band, indicates hydroxyl groups involved in intramolecular hydrogen bonding.

Computational studies could further elucidate the most stable conformations of this compound and the energetic favorability of intramolecular hydrogen bonding.

Role as a Ligand in Catalytic Processes

The presence of two hydroxyl groups in a 1,4-relationship allows this compound to function as a bidentate ligand, capable of coordinating to a single metal center through its two oxygen atoms. In the realm of catalytic processes, such diol ligands can be pivotal in creating a specific coordination environment around a metal catalyst, thereby influencing the catalyst's activity, selectivity, and stability.

The stereochemistry of this compound is a critical factor in its potential application in asymmetric catalysis. The chirality of the diol can be transferred to the catalytic complex, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions. The bulky isopropyl groups adjacent to the hydroxyl moieties can create a well-defined chiral pocket, which may allow for effective discrimination between enantiotopic faces of a prochiral substrate.

Table 1: Potential Catalytic Applications of Chiral Diol Ligands (Illustrative examples based on the general utility of chiral diols in catalysis)

Catalytic ReactionMetal CenterRole of Diol LigandPotential Outcome
Asymmetric HydrogenationRhodium, RutheniumCreation of a chiral environmentEnantioselective reduction of prochiral ketones and olefins.
Asymmetric EpoxidationTitanium, VanadiumControl of oxidant approachEnantioselective formation of epoxides from allylic alcohols.
Asymmetric Diels-AlderCopper, Lewis AcidsActivation and orientation of dienophileDiastereo- and enantioselective cycloaddition.
Asymmetric Aldol ReactionsBoron, TinFormation of chiral enolatesEnantioselective synthesis of β-hydroxy carbonyl compounds.

Nucleophilic Substitution Patterns (as applicable to diol derivatives)

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates (-OTs) or mesylates (-OMs), to facilitate nucleophilic substitution reactions. The reactivity of these derivatives in SN1 and SN2 reactions is influenced by the steric hindrance around the carbon centers bearing the leaving groups.

Given that the hydroxyl groups are on secondary carbons, both SN1 and SN2 mechanisms are plausible. However, the significant steric bulk from the adjacent isopropyl and ethyl groups would likely disfavor a direct backside attack required for an SN2 reaction. Consequently, an SN1 pathway, proceeding through a carbocation intermediate, might be more favored, especially with good leaving groups and in the presence of polar, protic solvents. The stability of the secondary carbocation would be a key factor in the reaction rate.

Intramolecular nucleophilic substitution is also a possibility. If one hydroxyl group is converted into a good leaving group, the remaining hydroxyl group can act as an internal nucleophile, leading to the formation of a cyclic ether, likely a substituted tetrahydrofuran (B95107) ring. The stereochemistry of the starting diol would dictate the stereochemistry of the resulting cyclic ether.

Table 2: Predicted Reactivity of this compound Derivatives in Nucleophilic Substitution (Hypothetical data for illustrative purposes)

DerivativeNucleophileSolventProbable MechanismMajor Product
3,6-ditosylateNaN3DMFSN2 (disfavored) / SN1Mixture of azide (B81097) products
3-monotosylateNaHTHFIntramolecular SN2Substituted tetrahydrofuran
3,6-dimesylateKCNDMSOSN1Dinitrile product

Formation of Functionalized Analogues and Derivatives

A variety of functionalized analogues and derivatives of this compound can be synthesized by leveraging the reactivity of the hydroxyl groups. These transformations allow for the modification of the compound's physical and chemical properties.

Esterification: The diol can react with carboxylic acids, acid chlorides, or acid anhydrides to form mono- or di-esters. These reactions are typically catalyzed by an acid or a base. The steric hindrance around the hydroxyl groups may necessitate more forcing reaction conditions or the use of more reactive acylating agents.

Etherification: Treatment of the diol with a strong base, such as sodium hydride, followed by the addition of an alkyl halide (Williamson ether synthesis) can yield the corresponding mono- or di-ethers. This allows for the introduction of a wide range of alkyl or aryl groups.

Oxidation: The secondary alcohol groups can be oxidized to ketones using various oxidizing agents. Depending on the reagent used (e.g., PCC, Swern oxidation, or Jones reagent), it may be possible to selectively oxidize one or both hydroxyl groups to yield the corresponding hydroxy-ketone or the diketone, 2,7-dimethyloctane-3,6-dione.

Table 3: Examples of Functionalized Derivatives of this compound (Illustrative examples of potential derivatives)

Derivative TypeReagentsFunctional Group
Diacetate EsterAcetic anhydride, Pyridine-OCOCH3
Dibenzoate EsterBenzoyl chloride, Triethylamine-OCOC6H5
Dimethyl EtherNaH, CH3I-OCH3
DitosylateTsCl, Pyridine-OTs
DiketonePCC, CH2Cl2=O

Computational and Theoretical Chemistry Studies on 2,7 Dimethyloctane 3,6 Diol

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, molecular properties, and reactivity of molecules from first principles. For 2,7-Dimethyloctane-3,6-diol, such studies would typically involve:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule and its various stereoisomers.

Electronic Properties: Calculation of properties such as dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO) to understand its electronic behavior and potential for intermolecular interactions.

Spectroscopic Properties: Prediction of spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental results for structural validation.

Currently, there are no published studies presenting these quantum chemical calculations specifically for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with their environment. A hypothetical MD study of this compound could explore:

Solvation Behavior: Simulating the diol in various solvents (e.g., water, organic solvents) to understand how it interacts with solvent molecules and to calculate properties like the free energy of solvation.

Aggregate Formation: Investigating the tendency of this compound molecules to self-associate or form aggregates in different environments.

Interactions with Surfaces or Biomolecules: Modeling the interaction of the diol with surfaces or biological macromolecules to predict its behavior in specific applications.

No research articles detailing molecular dynamics simulations of this compound could be identified.

Conformational Analysis and Stability

Conformational analysis focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative stabilities. For a flexible molecule like this compound, this would involve:

Potential Energy Surface Scan: Systematically rotating the single bonds in the molecule to identify all possible low-energy conformers.

Relative Energies and Populations: Calculating the relative energies of these conformers to determine their thermodynamic stability and predict their populations at a given temperature. Intramolecular hydrogen bonding would be a key factor to analyze.

Geometric Parameters: Detailing the bond lengths, bond angles, and dihedral angles for the most stable conformers.

Specific data on the conformational preferences and stability of this compound from computational studies are not available in the current body of scientific literature.

Reaction Pathway Modeling

Computational modeling of reaction pathways can elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could include:

Oxidation or Dehydration Reactions: Modeling the reaction pathways for the oxidation of the hydroxyl groups or the dehydration of the diol to form other chemical species.

Reactivity with Other Reagents: Simulating its reaction with various chemical reagents to predict reaction outcomes and understand its chemical reactivity.

Thermochemical Data: Calculating the enthalpy and Gibbs free energy of reaction for potential chemical transformations.

There is no available research that computationally models the reaction pathways involving this compound.

Advanced Analytical Research Methodologies for 2,7 Dimethyloctane 3,6 Diol

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

The detailed structural elucidation and stereochemical assignment of 2,7-dimethyloctane-3,6-diol and its diastereomers rely on a combination of advanced spectroscopic techniques. These methods provide invaluable insights into the molecular framework and are essential for understanding reaction mechanisms involving this compound.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) mass spectrometry of related long-chain diols often shows characteristic fragmentation patterns, including the loss of water and cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition, confirming the molecular formula C₁₀H₂₂O₂.

Chiroptical Methods , such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of the chiral centers in this compound. These techniques measure the differential absorption and rotation of circularly polarized light by chiral molecules. The resulting spectra, often complex, can be interpreted through comparison with theoretical calculations or empirical rules to assign the absolute configuration of the stereoisomers (e.g., (3R,6R), (3S,6S), and the meso form). The chiroptical properties are highly sensitive to the conformation of the molecule, providing a detailed picture of its three-dimensional structure in solution.

Interactive Data Table: Expected Spectroscopic Data for this compound
TechniqueExpected ObservationsInformation Gained
¹H NMR Signals for CH-OH, CH₂, CH, and CH₃ groups with specific chemical shifts and coupling constants.Connectivity of atoms, diastereotopic proton differentiation.
¹³C NMR Resonances for all unique carbon atoms, including the two carbinol carbons.Carbon skeleton confirmation, stereochemical effects on chemical shifts.
Mass Spec (EI) Molecular ion peak (M⁺) and characteristic fragment ions (e.g., [M-H₂O]⁺, cleavage products).Molecular weight, fragmentation pathways.
HRMS Precise mass-to-charge ratio.Elemental composition confirmation.
Circular Dichroism Cotton effects corresponding to electronic transitions of the chiral molecule.Determination of absolute configuration, conformational analysis.

Chromatographic Separation and Purity Analysis in Research Contexts

The synthesis of this compound typically yields a mixture of diastereomers. The separation and determination of the purity of these stereoisomers are critical for their further use in stereoselective synthesis and biological studies. Chromatographic techniques are the primary tools for achieving this.

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds like diols. The separation of diastereomers of this compound can be achieved on capillary columns with polar stationary phases. The difference in the interaction of the diastereomers with the stationary phase leads to different retention times, allowing for their separation and quantification. Derivatization of the diol to a more volatile species, such as a silyl (B83357) ether, can sometimes improve separation efficiency. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for the identification of the separated isomers based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and purification of diols. For the separation of the diastereomers of this compound, normal-phase HPLC on a silica (B1680970) gel column can be effective due to the different polarities of the stereoisomers. nih.govresearchgate.netnih.gov Chiral stationary phases (CSPs) can be employed for the separation of enantiomers if a racemic mixture of one of the diastereomers is present. The choice of the mobile phase is critical for achieving optimal separation.

The purity of the isolated isomers is typically determined by integrating the peak areas in the chromatogram. For research purposes, a purity of >95% is often required, and for specific applications, even higher purity may be necessary.

Interactive Data Table: Chromatographic Methods for this compound Analysis
TechniqueStationary PhaseMobile Phase (Typical)DetectionPurpose
Gas Chromatography (GC) Polar (e.g., Wax)Inert gas (e.g., He, N₂)Flame Ionization (FID), Mass Spectrometry (MS)Separation of diastereomers, Purity analysis
HPLC (Normal Phase) Silica GelHexane/Isopropanol (B130326) gradientRefractive Index (RI), UV (after derivatization)Diastereomer separation and purification
HPLC (Chiral) Chiral Stationary Phase (e.g., polysaccharide-based)Varies depending on CSPUV, RIEnantiomeric separation

In Situ Monitoring of Reactions Involving this compound

Understanding the kinetics and mechanism of reactions that produce or consume this compound is greatly enhanced by in situ monitoring techniques. These methods allow for real-time analysis of the reaction mixture without the need for sampling, providing a dynamic view of the chemical transformations.

One of the common synthetic routes to this compound is the reduction of the corresponding diketone, 2,7-dimethyloctane-3,6-dione (B6596739). In situ monitoring of this reduction can provide valuable information on reaction progress, the formation of intermediates, and the influence of reaction parameters on the diastereoselectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for in situ reaction monitoring. By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, changes in the concentrations of functional groups can be tracked over time. For the reduction of 2,7-dimethyloctane-3,6-dione, the disappearance of the carbonyl (C=O) stretching band and the appearance of the hydroxyl (O-H) stretching band of the diol product can be monitored in real-time. This data can be used to determine reaction kinetics and endpoints.

The stereoselective reduction of diketones to diols is a well-studied area, and in situ monitoring can provide insights into the factors controlling the formation of specific diastereomers. For instance, the rate of formation of the syn versus the anti diol could potentially be distinguished by subtle shifts in the IR spectra or by coupling the in situ measurement with rapid chromatographic analysis of aliquots.

Applications of 2,7 Dimethyloctane 3,6 Diol in Advanced Materials and Chemical Synthesis

Role as a Monomer or Building Block in Polymer Science

2,7-Dimethyloctane-3,6-diol is recognized for its potential as a monomer or building block in the field of polymer science. Chemical suppliers categorize the stereoisomer (3S,6S)-2,7-Dimethyloctane-3,6-diol under "Polymer Materials" and as an "Organic monomer," indicating its intended use in polymerization reactions. arctomsci.combldpharm.com While detailed research on the specific polymers synthesized from this diol is limited in publicly accessible literature, its di-functional nature, possessing two hydroxyl groups, makes it a suitable candidate for step-growth polymerization to form polyesters and polyurethanes. The branched structure of the diol, with methyl groups at the 2 and 7 positions, can be expected to influence the properties of the resulting polymers, potentially leading to materials with modified crystallinity, solubility, and thermal characteristics compared to polymers derived from linear diols.

A 1980 publication in the Journal of the Serbian Chemical Society described the synthesis of this compound and noted its potential relevance to the basic characteristics of low-density polyethylene, although the direct use as a comonomer was not detailed. shd.org.rs The specific stereochemistry of chiral variants, such as (3S,6S) and (3R,6R), offers the potential for creating polymers with controlled tacticity and specialized properties for advanced applications.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer Type Co-reactant Potential Polymer Linkage
Polyester Dicarboxylic acid or derivative Ester
Polyurethane Diisocyanate Urethane

Integration into High-Performance Coating Formulations

A notable application of this compound is in the formulation of high-performance coatings. A patent for a two-component polyurethane filler, designed for applications such as leveling defects on wooden surfaces, lists this compound as a potential diol component. justia.com In such formulations, the diol acts as a polyol, reacting with a polyisocyanate component to form a durable polyurethane network.

Research into Biofuel Precursor Conversion through Catalytic Processes

Currently, there is a lack of specific research in publicly available scientific literature that details the conversion of this compound into biofuel precursors through catalytic processes. While the catalytic dehydration and hydrogenation of other bio-based diols are areas of active research for the production of renewable fuels and chemicals, specific studies focused on this compound have not been identified.

Intermediary in Fine Chemical Synthesis

This compound, particularly in its chiral forms, serves as a valuable intermediate in fine chemical synthesis. Chemical suppliers market (3S,6S)-2,7-Dimethyloctane-3,6-diol and (3R,6R)-2,7-Dimethyloctane-3,6-diol as "chiral building blocks" and "pharmaceutical intermediates". enzymaster.de This indicates their use in the synthesis of more complex molecules where stereochemistry is crucial, such as active pharmaceutical ingredients (APIs). sandoopharma.com

The presence of two stereocenters in the molecule makes it a useful starting material for asymmetric synthesis, allowing for the construction of specific enantiomers of target compounds. The hydroxyl groups provide reactive sites for a variety of chemical transformations. The role of chiral compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Companies specializing in biocatalysis and custom synthesis offer these chiral diols, underscoring their importance in the production of high-value chemicals. enzymaster.dechembuyersguide.com

Table 2: Chirality of this compound Stereoisomers

CAS Number Stereoisomer Application Note
129705-30-2 (3S,6S) Chiral Building Block, Pharmaceutical Intermediate enzymaster.desandoopharma.com

Application in Drug Delivery Systems (Material Science Aspects)

There is no specific information available in the reviewed scientific literature regarding the application of this compound in the material science aspects of drug delivery systems. Research in this area tends to focus on well-established biodegradable polymers and other carrier materials, and the incorporation of this specific diol into such systems has not been documented.

Role in Agrochemical Synthesis

The potential application of this compound as an intermediate in the synthesis of agrochemicals has been suggested by chemical suppliers. Some catalogs list this compound under the category of "Agrochemical Intermediates". w2bchemicals.com This suggests that, similar to its role in pharmaceutical synthesis, its structural features may be advantageous in the construction of complex molecules with desired biological activity for agricultural applications. However, specific examples of agrochemicals synthesized from this compound are not detailed in the available literature.

Environmental Research Perspectives on 2,7 Dimethyloctane 3,6 Diol

Biodegradation Studies

The general pathway for the microbial degradation of n-alkanes, such as n-octane, typically begins with the terminal oxidation of a methyl group to a primary alcohol. This is followed by further oxidation to an aldehyde and then a carboxylic acid, which can subsequently enter the β-oxidation pathway for complete mineralization. While 2,7-dimethyloctane-3,6-diol is already a diol, the presence of hydroxyl groups suggests it is more oxidized than its parent alkane and may be an intermediate in the degradation of a larger hydrocarbon. The methyl branches in its structure could potentially hinder the rate of degradation compared to linear diols.

The table below summarizes potential microbial strains and their observed effects on analogous compounds, which could be relevant for the biodegradation of this compound.

Microbial GenusAnalogous CompoundObserved Transformation
Rhodococcus3-methyl-octane-1,4-diolOxidation to whisky lactones
Dietzia3-methyl-octane-1,4-diolOxidation to whisky lactones
Gordonia3-methyl-octane-1,4-diolOxidation to whisky lactones
Pseudomonasn-octaneOxidation to 1-octanol

Environmental Fate and Transformation Pathways

The environmental fate of this compound is expected to be governed by processes such as microbial degradation, and to a lesser extent, abiotic factors. As a diol, it has a higher water solubility compared to its non-hydroxylated parent alkane, 2,7-dimethyloctane. This increased solubility may enhance its bioavailability to microorganisms in aquatic and soil environments.

The likely primary transformation pathway in the environment is aerobic biodegradation. Microorganisms possessing alcohol dehydrogenase enzymes could initiate the oxidation of the secondary hydroxyl groups at positions 3 and 6. This would lead to the formation of a corresponding diketone, 2,7-dimethyloctane-3,6-dione (B6596739). Further enzymatic action could potentially cleave the carbon chain.

A hypothetical aerobic degradation pathway for this compound is proposed in the table below, based on established metabolic pathways for similar compounds.

StepTransformationIntermediate/ProductPotential Enzymatic Action
1Oxidation of secondary alcohol groups2,7-dimethyloctane-3,6-dioneAlcohol Dehydrogenase
2Carbon-carbon bond cleavageSmaller organic acids/ketonesMonooxygenases/Hydrolases
3Further OxidationCarbon dioxide and waterVarious catabolic enzymes

It is important to note that the presence of methyl branching in this compound might result in a slower degradation rate compared to linear diols, as branched structures can be more resistant to microbial attack. The ultimate fate of the compound in the environment would be its mineralization to carbon dioxide and water under aerobic conditions. Under anaerobic conditions, the degradation would be significantly slower and would proceed through different metabolic pathways.

Future Directions and Emerging Research Areas for 2,7 Dimethyloctane 3,6 Diol

Exploration of Novel Synthetic Pathways

The efficient and stereoselective synthesis of 2,7-dimethyloctane-3,6-diol is a foundational challenge that will enable its broader application. While general methods for the synthesis of chiral diols exist, future research will likely focus on developing pathways specifically tailored to this C2-symmetric 1,4-diol structure.

Key Research Thrusts:

Asymmetric Hydrogenation: A promising strategy involves the asymmetric hydrogenation of the corresponding diketone, 2,7-dimethyloctane-3,6-dione (B6596739). The development of novel chiral ruthenium or rhodium catalysts could provide a direct and highly enantioselective route to the desired diol stereoisomers. This approach offers the potential for high atom economy and operational simplicity.

Biocatalytic Approaches: The use of enzymes, such as alcohol dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral diols. Future work could involve screening existing enzyme libraries or employing directed evolution to develop biocatalysts with high specificity for the reduction of the diketone precursor.

Grignard and Organolithium Additions: The reaction of isopropyl magnesium bromide or isopropyllithium (B161069) with glyoxal (B1671930) or other suitable four-carbon dielectrophiles could be explored. The stereochemical outcome of such reactions would be highly dependent on the choice of chiral ligands and reaction conditions, presenting an interesting area for methodological development.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Asymmetric HydrogenationHigh atom economy, directnessCatalyst development, stereocontrol
BiocatalysisHigh enantioselectivity, mild conditionsEnzyme discovery and engineering
Organometallic AdditionVersatility of starting materialsControl of diastereoselectivity

Development of New Catalytic Applications

The C2-symmetric and chiral nature of this compound makes it an excellent candidate for development as a chiral ligand or auxiliary in asymmetric catalysis. alfachemic.com Chiral diols are widely utilized as ligands in a variety of metal-catalyzed reactions, and this compound represents a novel scaffold for such applications. nih.govnih.gov

Potential Catalytic Roles:

Ligands for Asymmetric Synthesis: Derivatives of this compound could be synthesized to act as chiral ligands for a range of transition metals. These complexes could be investigated for their efficacy in key organic transformations such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Organocatalysis: The diol itself, or its derivatives, could function as an organocatalyst. Chiral diols have been shown to catalyze reactions such as asymmetric allylborations and conjugate additions. nih.gov The steric bulk of the isopropyl groups in this compound could impart unique selectivity in these transformations.

Advanced Materials Science Innovations

The incorporation of chiral building blocks into materials can lead to unique and desirable properties. This compound could serve as a valuable monomer or chiral dopant in the creation of advanced materials.

Emerging Material Applications:

Chiral Polymers: The diol functionality allows for its incorporation into polyesters and polyurethanes. The resulting chiral polymers could have applications in chiral chromatography, as materials for enantioselective separations, or as advanced optical films.

Liquid Crystals: Chiral diols are known to be components of liquid crystalline materials. researchgate.net Derivatives of this compound could be synthesized and their liquid crystalline properties investigated. The specific stereochemistry of the diol could influence the pitch and stability of chiral nematic or smectic phases.

Interdisciplinary Research with Other Fields

The unique structural features of this compound open doors for its application in fields beyond traditional chemistry, including biology and agriculture.

Interdisciplinary Opportunities:

Medicinal Chemistry: Chiral diols are important structural motifs in many biologically active molecules and are valuable starting materials for the synthesis of pharmaceuticals. researchgate.netacs.org this compound could serve as a chiral building block for the synthesis of novel drug candidates.

Agrochemicals: A structurally related compound, 2,6-dimethyl-7-octene-1,6-diol, has been identified as a component of the male sex pheromone of the parasitoid wasp Urolepis rufipes. researchgate.net This suggests that this compound or its derivatives could have potential applications in agriculture as insect attractants or pest management agents. Further research into the biological activity of this compound and its stereoisomers is warranted.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,7-Dimethyloctane-3,6-diol in a laboratory setting?

  • Methodological Answer : Synthesis typically involves stereoselective reduction of diketone precursors or dihydroxylation of alkene intermediates. For example, enzymatic or chemical reduction of 2,7-Dimethyloctane-3,6-dione (a related diketone) using catalysts like sodium borohydride or chiral catalysts for enantiomeric control. Purification often employs column chromatography with silica gel or chiral stationary phases to isolate specific stereoisomers (e.g., (3R,6R)- or (3S,6S)-forms) . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : A combination of spectroscopic methods is critical:

  • 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., diol protons at δ 1.5–2.0 ppm, methyl groups at δ 0.8–1.2 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 175.3 (C10H22O2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify O-H stretches (~3200–3500 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtained .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to resolve enantiomeric forms?

  • Methodological Answer : Stereochemistry significantly impacts interactions with enzymes or receptors. For example, (3R,6R)-isomers may show higher binding affinity due to spatial compatibility with active sites. To resolve enantiomers:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.
  • Circular Dichroism (CD) : Monitor optical activity to verify enantiomeric excess .

Q. What strategies are employed to address discrepancies in reported physical properties (e.g., solubility, boiling point) of this compound across different studies?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control).
  • Environmental Controls : Ensure storage at 2–8°C in sealed containers to prevent degradation .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) for melting point consistency checks and gas chromatography (GC) for volatility assessment.
  • Literature Meta-Analysis : Compare data from authoritative databases (e.g., NIST Chemistry WebBook) to identify outliers .

Q. In enzyme interaction studies, what experimental designs are optimal for investigating the role of this compound as a substrate or inhibitor?

  • Methodological Answer :

  • Kinetic Assays : Measure Km and Vmax using spectrophotometric or fluorometric methods. For example, monitor NADH oxidation in dehydrogenase-coupled assays.
  • Dose-Response Curves : Evaluate inhibitory effects at varying concentrations (0.1–100 µM) to calculate IC50 values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the diol and target proteins.
  • Molecular Docking : Use software like AutoDock to predict binding modes, guided by stereochemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.